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Compound Name: andropin

Cat. No.: B1178262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Andropin peptide, with a focus

on its amino acid sequence, structural characteristics, and the experimental methodologies

used for its analysis. Andropin, first identified in Drosophila melanogaster, is a male-specific

antimicrobial peptide (AMP) that plays a crucial role in the insect's reproductive immunology.

Andropin Peptide Sequence and Properties
Andropin is a 34-amino acid peptide that is constitutively expressed in the ejaculatory duct of

adult male fruit flies. Its expression is significantly induced in response to mating, suggesting a

primary role in protecting the seminal fluid and the male reproductive tract from microbial

infections.[1] The primary sequence and key physicochemical properties of Andropin from

Drosophila melanogaster are detailed below.

Amino Acid Sequence
The single-letter and three-letter codes for the Andropin amino acid sequence are as follows:

Single-Letter Code:VFIDILDKVENAIHNAAQVGIGFAKPFEKLINPK

Three-Letter Code: Val-Phe-Ile-Asp-Ile-Leu-Asp-Lys-Val-Glu-Asn-Ala-Ile-His-Asn-Ala-Ala-

Gln-Val-Gly-Ile-Gly-Phe-Ala-Lys-Pro-Phe-Glu-Lys-Leu-Ile-Asn-Pro-Lys
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Physicochemical Data
Quantitative data for the Andropin peptide are summarized in the table below. These

properties are fundamental to its structure and antimicrobial function.

Property Value

Molecular Formula C175H278N44O47

Molecular Weight 3750.35 Da

Total Number of Residues 34

Theoretical pI 9.75

Net Charge at pH 7 +4

Hydrophobic Residues (%) 47%

Cationic Residues (%) 11.8% (4 Lys)

Anionic Residues (%) 8.8% (2 Asp, 2 Glu)

Structural Analysis
While a high-resolution three-dimensional structure of Andropin determined by NMR

spectroscopy or X-ray crystallography is not currently available in public databases, its

structural properties can be inferred from its primary sequence and through comparative

analysis with other antimicrobial peptides.

Predicted Secondary Structure
The amino acid sequence of Andropin suggests an amphipathic nature, with a distinct

separation of hydrophobic and hydrophilic residues. This characteristic is a hallmark of many

antimicrobial peptides that function by interacting with and disrupting microbial cell membranes.

[2] The original discovery of Andropin noted that while it shares no direct sequence homology

with cecropins (another class of insect AMPs), the two peptides may adopt similar secondary

structures.[1] Cecropins are well-known to form α-helical structures.
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Computational predictions suggest that Andropin likely folds into an α-helical conformation,

particularly upon insertion into a lipid membrane environment. This predicted structure would

orient cationic and hydrophobic residues on opposite faces of the helix, facilitating its

interaction with the negatively charged components of bacterial membranes and subsequent

insertion into the hydrophobic core.[3][4]

The logical relationship between Andropin's primary sequence, its predicted structure, and its

function is illustrated in the diagram below.
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Andropin Structure-Function Relationship.
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Experimental Protocols
The following sections describe the methodologies that were foundational to the discovery of

Andropin and the standard techniques used for its structural analysis.

Peptide Identification and Synthesis (Adapted from
Samakovlis et al., 1991)
The discovery and functional validation of Andropin involved gene identification, peptide

synthesis, and antibacterial assays.
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Experimental Workflow for Andropin Discovery.

Gene Identification: A genomic library from Drosophila melanogaster was screened using a

probe for the cecropin locus, leading to the discovery of a new gene, Anp, which codes for

Andropin.
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RNA Analysis: Total RNA was extracted from different developmental stages and tissues of

the fruit fly. Northern blot analysis revealed that Anp transcripts were strictly confined to the

ejaculatory duct of adult males and were strongly induced by mating.

Peptide Synthesis: The mature Andropin peptide was chemically synthesized based on the

deduced amino acid sequence from the cDNA. Solid-phase peptide synthesis (SPPS) using

Fmoc chemistry is the standard method for this process.

Purification: The synthesized crude peptide was purified to homogeneity using reverse-

phase high-performance liquid chromatography (RP-HPLC).

Antibacterial Assay: The antimicrobial activity of the purified synthetic peptide was tested. A

thin-layer agar plate was seeded with a bacterial culture (e.g., E. coli). The peptide solution

was applied to the plate, and after incubation, the diameter of the clear zone of growth

inhibition was measured to quantify antibacterial potency.

Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique used to analyze the secondary structure

of peptides in solution.[5] While no specific CD studies on Andropin have been published, this

protocol outlines how such an analysis would be performed to validate its predicted α-helical

content.

Objective: To determine the secondary structure of Andropin in different environments (e.g.,

aqueous buffer vs. membrane-mimicking solvent).

Sample Preparation:

A stock solution of purified synthetic Andropin is prepared in a suitable buffer (e.g., 10

mM sodium phosphate, pH 7.0).

For membrane interaction studies, spectra are also recorded in the presence of

membrane mimetics like trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles.

Data Acquisition:

CD spectra are recorded on a spectropolarimeter, typically from 190 to 260 nm.
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Measurements are performed in a quartz cuvette with a short path length (e.g., 1 mm).

Parameters: 1 nm bandwidth, 100 nm/min scan speed, 4-second response time.

Data Analysis:

The resulting spectrum is a plot of molar ellipticity [θ] versus wavelength.

A characteristic α-helical spectrum shows distinct negative bands near 222 nm and 208

nm and a strong positive band around 192 nm. A random coil structure typically shows a

single strong negative band near 200 nm.

The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the high-resolution, three-

dimensional structure of peptides in solution.[6][7] An NMR study of Andropin would provide

definitive insights into its atomic structure and dynamics.

Objective: To determine the 3D structure of Andropin and identify key residues involved in

its interaction with membrane mimetics.

Sample Preparation:

Isotopically labeled (¹⁵N and/or ¹³C) Andropin is produced either by recombinant

expression or synthetic incorporation of labeled amino acids.

The peptide is dissolved in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration

of ~1 mM. For membrane-bound studies, deuterated SDS or DPC micelles are added.

Data Acquisition:

A series of multidimensional NMR experiments are performed on a high-field NMR

spectrometer (e.g., 600 MHz or higher).

Key experiments include:
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TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-

proton distances (< 5 Å), which are crucial for structure calculation.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a "fingerprint" of

the peptide, with one peak for each amino acid residue's backbone amide.

Structure Calculation:

Resonance assignments are made by connecting spin systems identified in the TOCSY

with sequential NOEs.

Distance restraints from NOESY data and dihedral angle restraints (from coupling

constants) are used as input for structure calculation software (e.g., CNS, CYANA).

An ensemble of the lowest-energy structures that satisfy the experimental restraints is

generated, representing the solution structure of the peptide.

Mechanism of Action
Andropin is a cationic antimicrobial peptide. Its mechanism of action is presumed to follow the

model established for many other amphipathic α-helical AMPs.[8]

Electrostatic Attraction: The positively charged residues (Lys) on the peptide are attracted to

the negatively charged components of bacterial membranes, such as lipopolysaccharides

(LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][4]

Membrane Insertion and Disruption: Upon binding, the peptide folds into its amphipathic α-

helical conformation and inserts its hydrophobic face into the lipid bilayer core. This insertion

disrupts the membrane integrity, potentially through one of several models (e.g., "barrel-

stave," "toroidal pore," or "carpet" mechanism), leading to pore formation, leakage of cellular

contents, and ultimately, cell death.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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